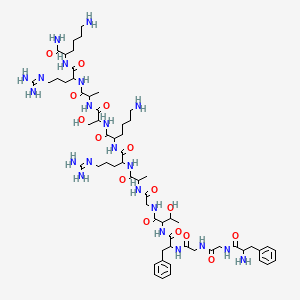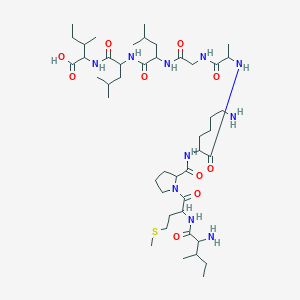
GLP-2 (ヒト)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucagon-like peptide-2 (GLP-2) is a 33 amino acid peptide with the sequence HADGSFSDEMNTILDNLAARDFINWLIQTKITD in humans . It is created by specific post-translational proteolytic cleavage of proglucagon . GLP-2 is produced by the intestinal endocrine L cell and by various neurons in the central nervous system . It mainly regulates intestinal epithelial cell growth and functions that are crucial for digestion and absorption of nutrients .
Synthesis Analysis
GLP-2 is encoded by the proglucagon gene and becomes active after post-translational processing by prohormone convertases . Similar to GLP-1, GLP-2 is rapidly inactivated by dipeptidyl peptidase 4 in vivo . Human GLP-2 synthesis accompanied by insulin secretion seemed related to microbial intervention .Molecular Structure Analysis
The electron microscopy structure of the human GLP-2R in complex with GLP-2 and a Gs heterotrimer has been reported . To accommodate GLP-2 rather than GLP-1, GLP-2R fine-tunes the conformations of the extracellular parts of transmembrane helices (TMs) 1, 5, 7 and extracellular loop 1 (ECL1) .Chemical Reactions Analysis
GLP-2R fine-tunes the conformations of the extracellular parts of transmembrane helices (TMs) 1, 5, 7 and extracellular loop 1 (ECL1) to accommodate GLP-2 . The N-terminal histidine of GLP-2 penetrates into the receptor core with a unique orientation .Physical And Chemical Properties Analysis
GLP-2 is a 33 amino acid peptide with the molecular formula C165H254N44O55S . Its molecular weight is 3766.1 g/mol .科学的研究の応用
腸機能と食物吸収
GLP-2は、腸の機能と食物吸収において重要な役割を果たしています {svg_1}. これは、ヒトの栄養と生理を調節する腸由来ホルモンの1つです {svg_2}. 腸の障壁の完全性、炎症、代謝の恒常性を維持するのに役立ちます {svg_3}.
腸内細菌叢の調節
GLP-2は、腸、腸内細菌叢、免疫系の間の相互作用を調整する役割を担っています {svg_4}. 人間の健康に不可欠な腸内細菌叢のバランスを維持するのに役立ちます {svg_5}.
免疫系の調節
GLP-2は、免疫系の調節にも役割を果たしています {svg_6}. これは、腸の障壁の完全性を維持し、炎症を制御するために重要な、腸、腸内細菌叢、免疫系の間の相互作用を維持するのに役立ちます {svg_7}.
神経学的応用
GLP-2は、cAMP依存性タンパク質キナーゼA(PKA)の活性化を介して、初代海馬ニューロンにおけるL型Ca2+チャネル活性を増強することが明らかになっています {svg_8}. 血管性認知症のモデルマウスとラットの若年性糖尿病において、学習と記憶を改善することが示されています {svg_9}.
炎症性および短腸症候群の治療標的
GLP-2は、炎症性および短腸症候群の有望な治療標的と考えられています {svg_10}. これは、腸の上皮細胞に対する抗アポトーシスおよび増殖活性によるものです {svg_11}.
膵島における炎症のバランス
GLP-2は、ヒトの膵島から局所的に産生され、膵島間免疫細胞の相互作用を通じて炎症のバランスをとっています {svg_12}. β細胞機能への影響はありませんが、局所的なGLP-2Rの活性化は、内分泌細胞とマクロファージ間の相互作用を介して、膵島の炎症を軽減しました {svg_13}.
作用機序
Target of Action
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide secreted in a nutrient-dependent manner from gut enteroendocrine cells . The primary targets of GLP-2 are the gastrointestinal tract, central nervous system, and skeleton . GLP-2 exerts its effects through a G-protein–coupled receptor expressed in enteric neurons or enteroendocrine cells .
Mode of Action
GLP-2 interacts with its targets to stimulate intestinal growth and enhance intestinal function . It increases intestinal and portal blood flow and inhibits gastric acid secretion . GLP-2 also upregulates pathways promoting restoration of intestinal barrier and absorptive function, leading to reduced bacterial translocation, improved nutrient uptake, and enhanced energy absorption .
Biochemical Pathways
GLP-2 is created by specific post-translational proteolytic cleavage of proglucagon . It regulates gastric motility, gastric acid secretion, intestinal hexose transport, and increases the barrier function of the gut epithelium . GLP-2 significantly enhances the surface area of the mucosal epithelium via stimulation of crypt cell proliferation and inhibition of apoptosis in the enterocyte and crypt compartments .
Pharmacokinetics
The pharmacokinetics of GLP-2 following subcutaneous dosing are primarily determined by slow release of the two main GLP-2 metabolites from a subcutaneous depot . For subcutaneous dosing once weekly, the two main metabolites accounted for >98% of the overall GLP-2 exposure at steady state, with the parent drug contributing to less than 1% of exposure . The estimated mean effective half-life
将来の方向性
Research on medication, especially intestinal hormone analogs such as GLP-2, has made great progress, expanded clinicians’ understanding of nutritional intestinal hormones, and provided strong support for the formulation of treatment guidelines for patients with SBS . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .
特性
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C165H254N44O55S/c1-22-77(11)126(157(256)187-96(45-47-115(168)215)142(241)207-130(84(18)212)161(260)186-94(43-34-35-50-166)141(240)203-129(80(14)25-4)160(259)209-131(85(19)213)162(261)201-112(164(263)264)67-125(230)231)204-152(251)101(55-76(9)10)190-146(245)104(58-89-68-176-93-42-33-32-41-91(89)93)193-148(247)106(61-117(170)217)200-158(257)127(78(12)23-2)205-153(252)103(57-88-39-30-27-31-40-88)191-150(249)110(65-123(226)227)196-138(237)95(44-36-51-175-165(172)173)183-134(233)82(16)179-133(232)81(15)181-143(242)99(53-74(5)6)189-147(246)105(60-116(169)216)195-151(250)111(66-124(228)229)197-144(243)100(54-75(7)8)199-159(258)128(79(13)24-3)206-163(262)132(86(20)214)208-154(253)107(62-118(171)218)194-140(239)98(49-52-265-21)185-139(238)97(46-48-120(220)221)184-149(248)109(64-122(224)225)198-156(255)114(72-211)202-145(244)102(56-87-37-28-26-29-38-87)192-155(254)113(71-210)182-119(219)70-177-137(236)108(63-121(222)223)188-135(234)83(17)180-136(235)92(167)59-90-69-174-73-178-90/h26-33,37-42,68-69,73-86,92,94-114,126-132,176,210-214H,22-25,34-36,43-67,70-72,166-167H2,1-21H3,(H2,168,215)(H2,169,216)(H2,170,217)(H2,171,218)(H,174,178)(H,177,236)(H,179,232)(H,180,235)(H,181,242)(H,182,219)(H,183,233)(H,184,248)(H,185,238)(H,186,260)(H,187,256)(H,188,234)(H,189,246)(H,190,245)(H,191,249)(H,192,254)(H,193,247)(H,194,239)(H,195,250)(H,196,237)(H,197,243)(H,198,255)(H,199,258)(H,200,257)(H,201,261)(H,202,244)(H,203,240)(H,204,251)(H,205,252)(H,206,262)(H,207,241)(H,208,253)(H,209,259)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,263,264)(H4,172,173,175)/t77-,78-,79-,80-,81-,82-,83-,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSALRJGPBVBQU-PKQQPRCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C165H254N44O55S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3766.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223460-79-5 |
Source


|
| Record name | Glucagon-like peptide II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223460795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









